molecular formula C24H21N5O6S B11648620 2-ethoxy-4-{(Z)-[5-imino-7-oxo-2-(propan-2-yl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene]methyl}phenyl 3-nitrobenzoate

2-ethoxy-4-{(Z)-[5-imino-7-oxo-2-(propan-2-yl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene]methyl}phenyl 3-nitrobenzoate

Cat. No.: B11648620
M. Wt: 507.5 g/mol
InChI Key: FEHVTWFWBBJSNR-GXMOOAJBSA-N
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Description

2-ethoxy-4-{(Z)-[5-imino-7-oxo-2-(propan-2-yl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene]methyl}phenyl 3-nitrobenzoate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a thiadiazolo[3,2-a]pyrimidine core, which is known for its biological activity and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-4-{(Z)-[5-imino-7-oxo-2-(propan-2-yl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene]methyl}phenyl 3-nitrobenzoate typically involves multiple steps:

    Formation of the Thiadiazolo[3,2-a]pyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the thiadiazolo[3,2-a]pyrimidine ring.

    Introduction of the Ethoxy Group: The ethoxy group can be introduced via an etherification reaction using ethyl alcohol and a suitable catalyst.

    Attachment of the Nitrobenzoate Moiety: The final step involves the esterification of the phenyl group with 3-nitrobenzoic acid under acidic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the imino and ethoxy groups.

    Reduction: Reduction reactions can target the nitro group, converting it to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly used.

Major Products

    Oxidation: Products may include carboxylic acids or aldehydes.

    Reduction: Amines or hydroxylamines are typical products.

    Substitution: Halogenated or aminated derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.

Biology

The biological applications of this compound are significant due to its potential as an enzyme inhibitor or receptor modulator. Its thiadiazolo[3,2-a]pyrimidine core is known for interacting with biological macromolecules.

Medicine

In medicine, this compound could be explored for its potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer activities. Its ability to interact with specific biological targets makes it a candidate for drug development.

Industry

Industrially, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-ethoxy-4-{(Z)-[5-imino-7-oxo-2-(propan-2-yl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene]methyl}phenyl 3-nitrobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • 2-ethoxy-4-{(Z)-[5-imino-7-oxo-2-(propan-2-yl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene]methyl}phenyl benzoate
  • 2-ethoxy-4-{(Z)-[5-imino-7-oxo-2-(propan-2-yl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene]methyl}phenyl 4-nitrobenzoate

Uniqueness

The uniqueness of 2-ethoxy-4-{(Z)-[5-imino-7-oxo-2-(propan-2-yl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene]methyl}phenyl 3-nitrobenzoate lies in its specific substitution pattern and the presence of both ethoxy and nitro groups, which confer distinct chemical and biological properties compared to similar compounds.

This detailed overview provides a comprehensive understanding of the compound, its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C24H21N5O6S

Molecular Weight

507.5 g/mol

IUPAC Name

[2-ethoxy-4-[(Z)-(5-imino-7-oxo-2-propan-2-yl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-ylidene)methyl]phenyl] 3-nitrobenzoate

InChI

InChI=1S/C24H21N5O6S/c1-4-34-19-11-14(8-9-18(19)35-23(31)15-6-5-7-16(12-15)29(32)33)10-17-20(25)28-24(26-21(17)30)36-22(27-28)13(2)3/h5-13,25H,4H2,1-3H3/b17-10-,25-20?

InChI Key

FEHVTWFWBBJSNR-GXMOOAJBSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=C\2/C(=N)N3C(=NC2=O)SC(=N3)C(C)C)OC(=O)C4=CC(=CC=C4)[N+](=O)[O-]

Canonical SMILES

CCOC1=C(C=CC(=C1)C=C2C(=N)N3C(=NC2=O)SC(=N3)C(C)C)OC(=O)C4=CC(=CC=C4)[N+](=O)[O-]

Origin of Product

United States

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